molecular formula C13H22Cl2N2 B8593330 N,N-dimethyl-4-phenylpiperidin-4-amine dihydrochloride

N,N-dimethyl-4-phenylpiperidin-4-amine dihydrochloride

Cat. No. B8593330
M. Wt: 277.23 g/mol
InChI Key: DKBOXZKCEURFLC-UHFFFAOYSA-N
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Patent
US08492559B2

Procedure details

10 equivalents of acetyl chloride were added to a solution of tert-butyloxycarbonyl-4-(dimethylamino)-4-phenylpiperidine in methanol at 0° C. The reaction course was monitored by thin-layer chromatography (10% MeOH/CHCl3). Once the conversion was complete, the solvent was removed under reduced pressure and the product obtained in the form of a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyloxycarbonyl-4-(dimethylamino)-4-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Cl:4])(=O)C.C(OC([N:12]1[CH2:17][CH2:16][C:15]([N:24]([CH3:26])[CH3:25])([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:14][CH2:13]1)=O)(C)(C)C.CO.C(Cl)(Cl)[Cl:30]>CO>[ClH:4].[ClH:30].[CH3:25][N:24]([CH3:26])[C:15]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:14][CH2:13][NH:12][CH2:17][CH2:16]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
tert-butyloxycarbonyl-4-(dimethylamino)-4-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=CC=C1)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product obtained in the form of a solid

Outcomes

Product
Name
Type
Smiles
Cl.Cl.CN(C1(CCNCC1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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